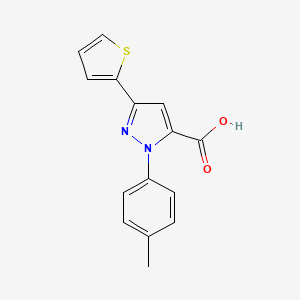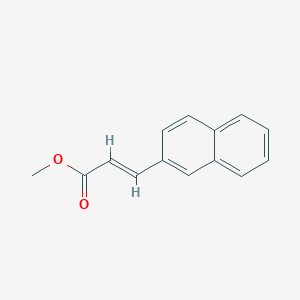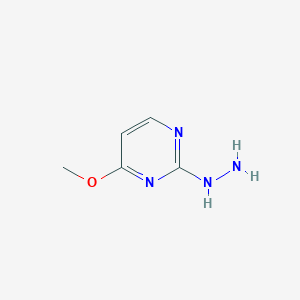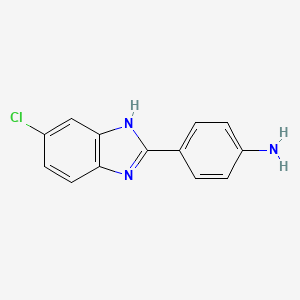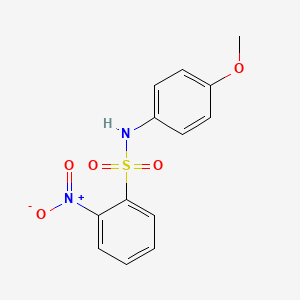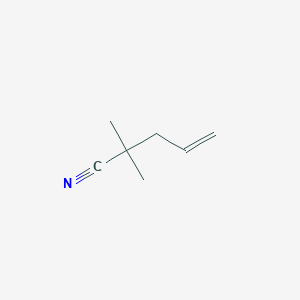
2,2-Dimethylpent-4-enenitrile
Vue d'ensemble
Description
Synthesis Analysis
2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane . It is used in the chemical industry as an intermediate in the synthesis of various organic compounds.Molecular Structure Analysis
The molecular formula of 2,2-Dimethylpent-4-enenitrile is C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da .Chemical Reactions Analysis
Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis. 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry.Physical And Chemical Properties Analysis
2,2-Dimethylpent-4-enenitrile has a molecular weight of 109.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique
Photocycloaddition Reactions
Related compounds have been studied for their regiospecific and stereospecific behavior in photocycloaddition reactions, which suggests that 2,2-Dimethylpent-4-enenitrile may also be applicable in such research areas .
Antimicrobial Dyes Synthesis
There is mention of 2,2-Dimethylhydrazonebut-2-enenitriles being synthesized as potential antimicrobial dyes. While this is a related compound, it indicates a possible application area for 2,2-Dimethylpent-4-enenitrile in developing antimicrobial agents .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a useful synthetic intermediate for the synthesis of imines and carbonitriles .
Mode of Action
2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent . The Grignard reagents are nucleophilic and react with alkenes to form addition products called imines .
Biochemical Pathways
It is known that the compound is used as an intermediate in the synthesis of imines and carbonitriles . These compounds are important in various biochemical processes, including the synthesis of pharmaceutical products .
Pharmacokinetics
The compound’s molecular weight is 10917 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a synthetic intermediate, it plays a crucial role in the synthesis of imines and carbonitriles , which are important compounds in various biochemical and pharmaceutical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylpent-4-enenitrile. For instance, the compound’s boiling point is 163.28°C , which suggests that it is stable at normal environmental temperatures. Its volatility may increase at higher temperatures .
Propriétés
IUPAC Name |
2,2-dimethylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOUBYNTMVSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294994 | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpent-4-enenitrile | |
CAS RN |
2978-30-5 | |
| Record name | NSC99205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



